molecular formula C6H2Br3I B1641074 1,2,4-Tribromo-5-iodobenzene CAS No. 366496-32-4

1,2,4-Tribromo-5-iodobenzene

Cat. No.: B1641074
CAS No.: 366496-32-4
M. Wt: 440.7 g/mol
InChI Key: BNXDXWIITANRSS-UHFFFAOYSA-N
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Description

1,2,4-Tribromo-5-iodobenzene is an aromatic compound with the molecular formula C6H2Br3I. It is a derivative of benzene, where three hydrogen atoms are replaced by bromine atoms and one by an iodine atom. This compound is known for its unique chemical properties and is used in various scientific research applications.

Scientific Research Applications

1,2,4-Tribromo-5-iodobenzene is utilized in various scientific research fields, including:

    Chemistry: As a building block for synthesizing more complex organic molecules.

    Biology: In the study of halogenated aromatic compounds and their biological interactions.

    Medicine: Potential use in the development of pharmaceuticals and diagnostic agents.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

1,2,4-Tribromo-5-iodobenzene is harmful and can cause skin and eye irritation . Safety precautions include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes . Personal protective equipment should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Tribromo-5-iodobenzene can be synthesized through a series of halogenation reactions. The process typically involves the bromination of iodobenzene or the iodination of tribromobenzene. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure selective substitution.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Tribromo-5-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted derivatives of this compound.
  • Coupled products with extended aromatic systems.

Mechanism of Action

The mechanism of action of 1,2,4-tribromo-5-iodobenzene involves its ability to undergo various chemical transformations. The presence of multiple halogen atoms makes it highly reactive, allowing it to participate in diverse chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

  • 1,2,3-Tribromo-5-iodobenzene
  • 1,3,5-Tribromo-2-iodobenzene
  • 1,2,4-Tribromo-3-iodobenzene

Comparison: 1,2,4-Tribromo-5-iodobenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may exhibit different reactivity profiles and selectivity in chemical reactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,2,4-tribromo-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br3I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXDXWIITANRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)I)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366496-32-4
Record name 1,2,4-Tribromo-5-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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